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Compound of Interest

Compound Name:

(3-

((Dimethylamino)methyl)phenyl)bo

ronic acid hydrochloride

Cat. No.: B591612 Get Quote

An In-depth Technical Guide to the Synthesis of (3-((Dimethylamino)methyl)phenyl)boronic
acid hydrochloride

For Researchers, Scientists, and Drug Development
Professionals
This document provides a comprehensive technical overview of a viable synthetic route to (3-
((Dimethylamino)methyl)phenyl)boronic acid hydrochloride, a valuable building block in

medicinal chemistry and organic synthesis. The synthesis involves the reductive amination of

3-formylphenylboronic acid with dimethylamine hydrochloride, followed by the formation of the

hydrochloride salt.
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Property Value Reference

CAS Number 1485417-01-3 [1]

Molecular Formula C₉H₁₅BClNO₂ [1]

Molecular Weight 215.49 g/mol [1]

Melting Point 82-85 °C [1]

Purity ≥95% [2]

Hazard Statements

Harmful if swallowed, Causes

skin irritation, Causes serious

eye irritation, May cause

respiratory irritation.

[2]

Synthesis Pathway Overview
The synthesis of (3-((Dimethylamino)methyl)phenyl)boronic acid hydrochloride is

achieved through a two-step process:

Reductive Amination: 3-Formylphenylboronic acid is reacted with dimethylamine

hydrochloride in the presence of a reducing agent, sodium triacetoxyborohydride. This

reaction forms the tertiary amine.

Hydrochloride Salt Formation: The resulting (3-((dimethylamino)methyl)phenyl)boronic acid

is treated with hydrochloric acid to yield the final hydrochloride salt. This step is often

integrated into the workup procedure.
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Caption: Overall synthesis pathway for the target compound.

Experimental Protocol
This protocol is adapted from a similar reductive amination procedure and should be optimized

for the specific substrates.[3]
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Reagent
Molar Mass ( g/mol
)

Quantity Moles (mmol)

3-

Formylphenylboronic

acid

149.96 1.00 g 6.67

Dimethylamine

hydrochloride
81.54 1.09 g 13.34

Sodium acetate 82.03 0.88 g 10.67

Acetic acid 60.05 0.23 mL 4.00

Sodium

triacetoxyborohydride
211.94 3.11 g 14.67

Tetrahydrofuran (THF) - 30 mL -

Dichloromethane

(DCM)
- As needed -

Saturated aq.

NaHCO₃
- As needed -

Anhydrous sodium

sulfate
- As needed -

Procedure
Reaction Setup: To a round-bottom flask, add 3-formylphenylboronic acid (1.00 g, 6.67

mmol), dimethylamine hydrochloride (1.09 g, 13.34 mmol), sodium acetate (0.88 g, 10.67

mmol), and acetic acid (0.23 mL, 4.00 mmol).

Solvent Addition: Add tetrahydrofuran (30 mL) to the flask.

Initial Stirring: Stir the resulting suspension at 0 °C for 5 minutes.

Addition of Reducing Agent: Add sodium triacetoxyborohydride (3.11 g, 14.67 mmol) portion-

wise to the cooled suspension.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours,

monitoring the reaction progress by TLC or LC-MS.

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium

bicarbonate (NaHCO₃) solution until gas evolution ceases.

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x

20 mL).

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate,

filter, and concentrate under reduced pressure to yield the crude product.

Purification: Purify the residue by silica gel column chromatography to obtain the pure (3-

((dimethylamino)methyl)phenyl)boronic acid. The hydrochloride salt may be formed by

dissolving the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether

or methanol) and adding a solution of HCl in ether or isopropanol until precipitation is

complete.

Isolation: Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum

to yield the final product.
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Reaction

Workup & Purification

Combine 3-formylphenylboronic acid,
dimethylamine HCl, NaOAc, and AcOH in THF

Cool to 0 °C and stir for 5 min

Add NaBH(OAc)₃

Stir at room temperature for 1-2 h

Quench with sat. aq. NaHCO₃

Extract with DCM

Dry organic layer and concentrate

Purify by column chromatography

Form hydrochloride salt with HCl

Filter and dry the product

Click to download full resolution via product page

Caption: Step-by-step experimental workflow.
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Characterization Data (Representative)
While specific experimental data for this exact synthesis is not publicly available, the following

represents typical characterization data that would be expected for the successful synthesis of

(3-((dimethylamino)methyl)phenyl)boronic acid hydrochloride.

Technique Expected Results

¹H NMR

Peaks corresponding to the aromatic protons,

the benzylic methylene protons, the N,N-

dimethyl protons, and the boronic acid hydroxyl

protons. The integration of these peaks should

be consistent with the structure.

¹³C NMR
Signals for the aromatic carbons, the benzylic

carbon, and the N,N-dimethyl carbons.

Mass Spec (ESI+)
A peak corresponding to the molecular ion of the

free base [M+H]⁺ at m/z 180.1.

Purity (HPLC) >95%

Discussion
The reductive amination of 3-formylphenylboronic acid is a robust and efficient method for the

synthesis of the target compound. The use of sodium triacetoxyborohydride is advantageous

as it is a mild and selective reducing agent that can be handled easily in the laboratory.

It is important to note that boronic acids can be sensitive to certain reaction conditions.

However, the mild conditions of this reductive amination protocol are generally compatible with

the boronic acid moiety. Should the boronic acid group show instability, a protection-

deprotection strategy might be necessary. A common method for protecting boronic acids is the

formation of a pinacol ester, which can be deprotected under acidic or basic conditions.

The final product is isolated as a hydrochloride salt, which often improves its stability and

handling properties.

Conclusion
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This technical guide outlines a reliable and scalable synthesis of (3-
((dimethylamino)methyl)phenyl)boronic acid hydrochloride. The described protocol, based

on a well-established reductive amination procedure, provides a clear pathway for researchers

and drug development professionals to access this important chemical intermediate. As with

any chemical synthesis, optimization of reaction conditions may be necessary to achieve the

desired yield and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b591612?utm_src=pdf-body
https://www.benchchem.com/product/b591612?utm_src=pdf-body
https://www.benchchem.com/product/b591612?utm_src=pdf-custom-synthesis
https://www.americanelements.com/1485417-01-3-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride
https://store.apolloscientific.co.uk/product/3-dimethylaminomethylphenylboronic-acid-hydrochloride
https://store.apolloscientific.co.uk/product/3-dimethylaminomethylphenylboronic-acid-hydrochloride
https://www.tcichemicals.com/JP/ja/product/tci-topics/TCIPracticalExample_20240916
https://www.tcichemicals.com/JP/ja/product/tci-topics/TCIPracticalExample_20240916
https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride
https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride
https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride
https://www.benchchem.com/product/b591612#synthesis-of-3-dimethylamino-methyl-phenyl-boronic-acid-hydrochloride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b591612?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591612?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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